molecular formula C10H22O3Si B13331709 Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Cat. No.: B13331709
M. Wt: 218.36 g/mol
InChI Key: YSNOZTORLKKZMT-DTWKUNHWSA-N
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Description

Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of a hydroxyl group using a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Starting with a tetrahydrofuran derivative containing a free hydroxyl group.
  • Adding TBDMSCl and a base to the reaction mixture.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Purifying the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDMS group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldiphenylsilyl (TBDPS) ethers: Similar protecting groups with different steric and electronic properties.

    Trimethylsilyl (TMS) ethers: Smaller protecting groups that offer less steric hindrance.

    Triisopropylsilyl (TIPS) ethers: Larger protecting groups that provide greater steric protection.

Uniqueness

Rel-(3S,4R)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the TBDMS group. This combination offers a balance of steric protection and ease of removal, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9+/m0/s1

InChI Key

YSNOZTORLKKZMT-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@@H]1O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1O

Origin of Product

United States

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